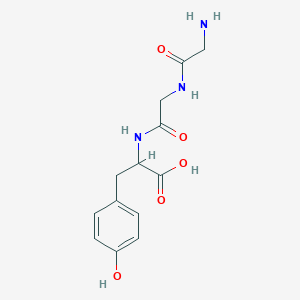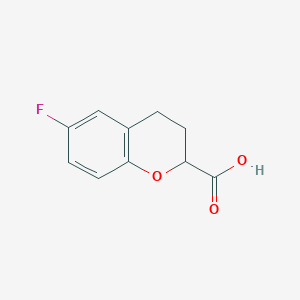
甘氨酰甘氨酰-L-酪氨酸
描述
Glycylglycyl-L-tyrosine is a tripeptide composed of three amino acids: glycine, glycine, and tyrosine. It serves as a model peptide, particularly for studying the N-terminal metal-binding properties of proteins like dog serum albumin. The molecular formula of Glycylglycyl-L-tyrosine is C13H17N3O5, and it has a molecular weight of 295.2912 g/mol .
科学研究应用
Glycylglycyl-L-tyrosine has several scientific research applications, including:
Chemistry: It is used as a model peptide for studying metal-binding properties and peptide interactions.
Biology: It serves as a substrate for enzymatic studies and protein interaction research.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems and peptide-based therapies.
Industry: It is used in the development of peptide-based materials and as a reference standard in analytical chemistry.
作用机制
Target of Action
Glycylglycyl-L-tyrosine, also known as H-Gly-Gly-Tyr-OH, is a tripeptide composed of two glycine molecules and one tyrosine molecule It’s known that tyrosine, a component of this compound, is a precursor of catecholamine neurotransmitters .
Mode of Action
Tyrosine, a component of this compound, is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .
Biochemical Pathways
Tyrosine, a component of Glycylglycyl-L-tyrosine, is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant survival . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .
Pharmacokinetics
It’s known that the pharmacokinetics of tetracyclines and glycylcyclines, which are structurally similar to glycylglycyl-l-tyrosine, are characterized by poor absorption after food .
Result of Action
It’s known that tyrosine, a component of this compound, is claimed to act as an effective antidepressant . Tyrosine has also been claimed to reduce stress and combat narcolepsy and chronic fatigue .
Action Environment
The action of Glycylglycyl-L-tyrosine can be influenced by various environmental factors. For instance, biotechnological methods can produce tyrosine from biomass feedstocks under environmentally friendly and near carbon-free conditions . This suggests that the production and action of Glycylglycyl-L-tyrosine could also be influenced by similar environmental factors.
准备方法
Synthetic Routes and Reaction Conditions: Glycylglycyl-L-tyrosine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods: Industrial production of Glycylglycyl-L-tyrosine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis involves the stepwise addition of amino acids in solution, followed by purification using techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: Glycylglycyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The peptide can undergo reduction reactions, particularly at the amide bonds.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used to introduce new functional groups.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced peptides with modified amide bonds.
Substitution: Peptide derivatives with various functional groups.
相似化合物的比较
Glycyl-L-tyrosine: A dipeptide composed of glycine and tyrosine.
L-tyrosine: An aromatic amino acid with a phenolic hydroxyl group.
Glycylglycyl-L-phenylalanine: A tripeptide similar to Glycylglycyl-L-tyrosine but with phenylalanine instead of tyrosine.
Uniqueness: Glycylglycyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct metal-binding properties and reactivity. The presence of two glycine residues enhances its flexibility and solubility, making it a valuable model peptide for various studies .
属性
CAS 编号 |
17343-07-6 |
|---|---|
分子式 |
C13H17N3O5 |
分子量 |
295.29 g/mol |
IUPAC 名称 |
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H17N3O5/c14-6-11(18)15-7-12(19)16-10(13(20)21)5-8-1-3-9(17)4-2-8/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,19)(H,20,21) |
InChI 键 |
INLIXXRWNUKVCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CN)O |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+])O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CN)O |
序列 |
GGY |
同义词 |
N-(N-Glycylglycyl)-L-tyrosine; N-(N-Glycylglycyl)tyrosine; Glycylglycyltyrosine; NSC 334194; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Glycylglycyl-L-tyrosine studied as a model for the N-terminal metal-binding site of dog serum albumin?
A1: Dog serum albumin (DSA) exhibits a low binding affinity for nickel (II) ions []. This is attributed to the presence of L-tyrosine at the N-terminal of DSA, instead of L-histidine found in other species. Glycylglycyl-L-tyrosine, comprising the first three N-terminal residues of DSA, serves as a simplified model to study the metal-binding behavior of this specific region [].
Q2: How does Glycylglycyl-L-tyrosine interact with metal ions like nickel (II)?
A2: Research using techniques like equilibrium dialysis and analytical potentiometry has shown that Glycylglycyl-L-tyrosine binds nickel (II) with low affinity at physiological pH []. The binding involves the formation of multiple complex species, with the phenolic hydroxy group of tyrosine not directly participating in the coordination []. This weak interaction confirms that the substitution of histidine with tyrosine at the N-terminal of DSA is responsible for its reduced nickel (II) binding affinity [].
Q3: Has the spatial structure of Glycylglycyl-L-tyrosine been investigated?
A3: Yes, studies have used residual dipolar couplings combined with quantum-chemical computations to determine the spatial structure of Glycylglycyl-L-tyrosine []. While the specific details of the structure aren't provided in the abstracts, this type of analysis helps researchers understand the peptide's conformation and how it might influence its interactions with metal ions.
Q4: Beyond nickel (II), have interactions of Glycylglycyl-L-tyrosine with other metal ions been studied?
A4: Yes, the interaction of Glycylglycyl-L-tyrosine with copper (II) has also been investigated [, ]. These studies have employed a variety of techniques like analytical potentiometry, spectrophotometry, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy to characterize the copper (II) complexes formed and understand their properties [, ].
Q5: Are there any computational chemistry studies on Glycylglycyl-L-tyrosine?
A5: While the provided abstracts don't delve into specific computational studies on Glycylglycyl-L-tyrosine itself, they mention the use of advanced data analysis techniques like SUPERQUAD in conjunction with analytical potentiometry []. These computational tools are essential for analyzing complex equilibria data and determining stability constants of metal-ligand complexes, providing insights into the thermodynamics of these interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)




![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol](/img/structure/B142041.png)
